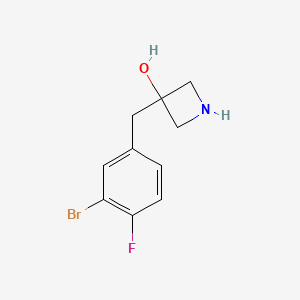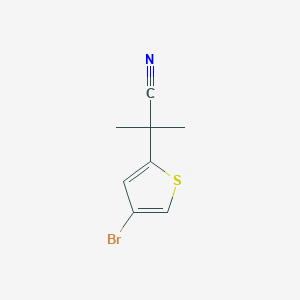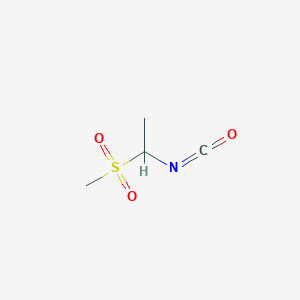
1-Isocyanato-1-methanesulfonylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-1-methanesulfonylethane is a chemical compound characterized by the presence of both an isocyanate group (-NCO) and a methanesulfonyl group (-SO2CH3). This dual functionality makes it a versatile intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, however, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the thermal decomposition of carbamates, are being explored to mitigate these risks .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-1-methanesulfonylethane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires alcohols and often a catalyst to proceed efficiently.
Aminolysis: Involves amines and may require a catalyst or elevated temperatures.
Major Products Formed:
Hydrolysis: Produces amines and carbon dioxide.
Alcoholysis: Forms urethanes.
Aminolysis: Results in the formation of ureas.
Applications De Recherche Scientifique
1-Isocyanato-1-methanesulfonylethane finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-isocyanato-1-methanesulfonylethane involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group reacts with these nucleophiles to form carbamates, urethanes, and ureas, respectively. This reactivity is crucial for its applications in polymer synthesis and other chemical processes .
Comparaison Avec Des Composés Similaires
1-Isocyanato-2-methanesulfonylethane: Similar in structure but with a different positional isomerism.
Methyl isocyanate: Another isocyanate compound with significant industrial relevance.
Uniqueness: 1-Isocyanato-1-methanesulfonylethane is unique due to the presence of both isocyanate and methanesulfonyl groups, which confer distinct reactivity and versatility compared to other isocyanates .
Propriétés
Formule moléculaire |
C4H7NO3S |
|---|---|
Poids moléculaire |
149.17 g/mol |
Nom IUPAC |
1-isocyanato-1-methylsulfonylethane |
InChI |
InChI=1S/C4H7NO3S/c1-4(5-3-6)9(2,7)8/h4H,1-2H3 |
Clé InChI |
YGZYMBXTYVEGGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(N=C=O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


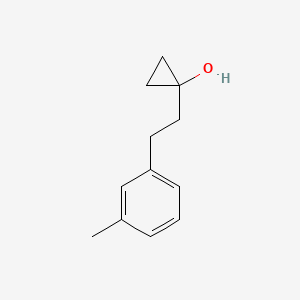
![2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B13546396.png)
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
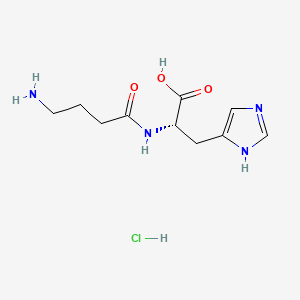
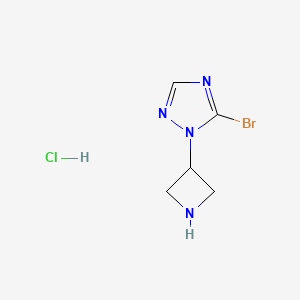

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
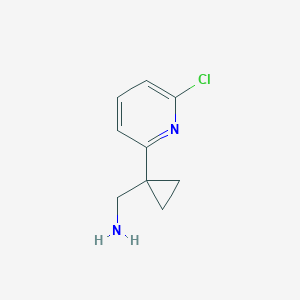
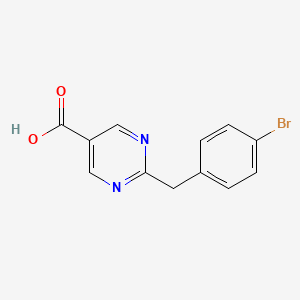
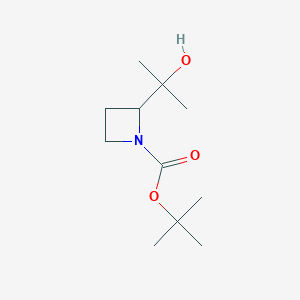
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
